5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one

Physicochemical characterization Process chemistry Separation science

Researchers require enantiomerically pure tetralone intermediates, yet generic tetralones lack the stereocenter needed for asymmetric transformations. This 1-methyl-substituted β-tetralone solves that gap. - **Chiral scaffold**: The 1-methyl group creates a defined stereocenter, enabling enantioselective routes to tetralin-based drugs (e.g., UH-232). - **Distinct physical benchmarks**: Boiling point 321.6°C and refractive index 1.529 - essential for chromatographic method development. - **Assay control utility**: IC50 > 10,000 nM against 5-LOX; validated as a low-activity negative control in inhibitor screening. Available as a research-grade building block. Stock confirmed for immediate shipment.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 42263-75-2
Cat. No. B11910649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one
CAS42263-75-2
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1C(=O)CCC2=C1C=CC=C2OC
InChIInChI=1S/C12H14O2/c1-8-9-4-3-5-12(14-2)10(9)6-7-11(8)13/h3-5,8H,6-7H2,1-2H3
InChIKeyNPLOWIQZLLWBKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one Procurement Guide


5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one, also known as 5-methoxy-1-methyl-2-tetralone, is a bicyclic ketone belonging to the 3,4-dihydronaphthalen-2(1H)-one (β-tetralone) class [1]. It features a methoxy group at the 5-position and a methyl group at the 1-position on the tetralone core . This structural motif confers distinct physicochemical properties and a specific reactivity profile that diverges from unsubstituted or differently substituted tetralones [2].

Irreplaceability of 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one


Substitution of 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one with a generic tetralone is not chemically or biologically equivalent due to the pronounced influence of the 1-methyl and 5-methoxy substituents on both physicochemical properties and target engagement [1]. The 1-methyl group introduces a stereocenter that is critical for asymmetric synthetic applications, while the 5-methoxy group dictates the compound's electronic distribution, affecting its boiling point, density, and vapor pressure relative to regioisomers . Furthermore, the specific substitution pattern results in a distinct biological activity profile, exemplified by its markedly reduced affinity for 5-lipoxygenase (5-LOX) compared to structurally related naphthalene derivatives [2].

5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one: Quantitative Comparison


Physicochemical Properties vs. 5-Methoxy-2-tetralone

5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one demonstrates quantifiably different physicochemical properties compared to its closest analog, 5-methoxy-2-tetralone (CAS 32940-15-1), which lacks the 1-methyl group. The target compound exhibits a lower boiling point (321.6°C at 760 mmHg ) versus 330°C for the comparator [1], a lower density (1.076 g/cm³ vs. 1.124 g/cm³ [1]), and a higher vapor pressure (0.000295 mmHg at 25°C vs. ~0.0 mmHg [1]). The refractive index also differs (1.529 vs. 1.549 [1]).

Physicochemical characterization Process chemistry Separation science

5-LOX Inhibition vs. Naphthalene Derivative

In a head-to-head comparison of in vitro 5-lipoxygenase (5-LOX) inhibition data, 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one exhibits an IC50 > 10,000 nM against human recombinant 5-LOX [1], whereas a structurally related naphthalene derivative (BDBM50365632/CHEMBL1957971) demonstrates potent inhibition with an IC50 of 160 nM in human polymorphonuclear leukocytes [2]. This represents a >62-fold difference in inhibitory activity.

Enzyme inhibition 5-Lipoxygenase Drug discovery Selectivity profiling

Asymmetric Synthesis of UH-232

The compound's 1-methyl group creates a stereocenter that is essential for asymmetric transformations. Reddy et al. (1999) [1] utilized 5-methoxy-1-methyl-3,4-dihydronaphthalene—directly derived from the target ketone—in an asymmetric hydroboration reaction with monoisopinocampheylborane to afford a key tetrahydronaphthol intermediate in high optical purity. This intermediate was subsequently converted to (1S,2R)-(+)-5-methoxy-1-methyl-2-(di-n-propylamino)tetralin hydrochloride (UH-232). While the paper reports the method as 'short and efficient' and resulting in 'high optical purity,' specific yield and enantiomeric excess values are not provided in the abstract.

Asymmetric synthesis Chiral intermediates Medicinal chemistry Tetralin derivatives

Application Scenarios for 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one


Asymmetric Synthesis of Chiral Tetralin Pharmacophores

Procure this compound for use as a chiral building block in the asymmetric synthesis of tetralin-based pharmaceuticals. The 1-methyl stereocenter enables enantioselective transformations, as demonstrated in the synthesis of UH-232 [1]. This application leverages the compound's unique substitution pattern to access chiral intermediates with high optical purity.

Development of Analytical Methods for Substituted Tetralones

Use as a reference standard for method development in chromatography or spectroscopy where separation of closely related tetralone regioisomers is required. The distinct boiling point (321.6°C) and refractive index (1.529) relative to 5-methoxy-2-tetralone (BP 330°C, RI 1.549) [2] provide clear physical property benchmarks for identification and purity assessment.

Negative Control in 5-LOX Assays

Employ as a negative control compound in 5-LOX inhibition studies. With an IC50 > 10,000 nM against human recombinant 5-LOX [3], it serves as a low-activity comparator to confirm assay sensitivity and to benchmark the potency of novel 5-LOX inhibitors, such as those exhibiting nanomolar IC50 values [4].

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